molecular formula C6H13NO5 B3055466 2-amino-2-deoxy-alpha-D-glucopyranose CAS No. 6490-70-6

2-amino-2-deoxy-alpha-D-glucopyranose

Cat. No. B3055466
CAS RN: 6490-70-6
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-UKFBFLRUSA-N
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Description

2-amino-2-deoxy-alpha-D-glucopyranose , also known as 2-amino-2-deoxy-D-glucopyranose , is a compound belonging to the class of D-glucosamines . Its chemical structure consists of a D-glucopyranose ring with an amino group (NH₂) attached at position 2. This compound plays essential roles in various biological processes and has garnered scientific interest due to its significance in biochemistry and medicine .


Synthesis Analysis

The synthesis of 2-amino-2-deoxy-alpha-D-glucopyranose involves several methods, including chemical transformations and enzymatic reactions. Researchers have explored both chemoenzymatic and chemical routes to obtain this compound. Notably, enzymatic approaches often utilize enzymes such as glucosamine synthase or glucosamine-6-phosphate synthase to catalyze the formation of the amino group on the glucopyranose scaffold .


Molecular Structure Analysis

The molecular formula of 2-amino-2-deoxy-alpha-D-glucopyranose is C₆H₁₂O₅N . It adopts a pyranose ring structure, with the amino group positioned at the second carbon atom. The stereochemistry of the compound is alpha-D configuration, indicating that the hydroxyl group at the first carbon is in the axial position .


Chemical Reactions Analysis

2-amino-2-deoxy-alpha-D-glucopyranose participates in various chemical reactions, including glycosylation , amination , and oxidation processes. It serves as a precursor for the synthesis of glycosides, glycoproteins, and other biologically relevant molecules. Additionally, it can undergo N-acetylation to form N-acetylglucosamine , a crucial component of chitin and glycosaminoglycans .


Physical And Chemical Properties Analysis

  • Optical Rotation : The specific rotation of the compound is characteristic of its stereochemistry .

Scientific Research Applications

Metabolism Studies

  • Inhibition of Amino Sugars Metabolism: Research has explored the inhibition of amino sugars metabolism in mouse cell extracts using derivatives of 2-amino-2-deoxy-alpha-D-glucopyranose (Schultz & Mora, 1975).

Structural Studies

  • Crystal and Molecular Structures: Studies have been conducted on the crystal and molecular structures of 2-amino-2-deoxy-alpha/ beta-D-glucopyranose sulfates, contributing to the understanding of their geometries and conformations (Mackie, Yates & Lamba, 1995).

Synthesis and Chemical Modifications

  • Synthesis of Glycopeptides: 2-amino-2-deoxy-beta-D-glucopyranose has been used in the synthesis of O-glycopeptides, which are found in nuclear and cytoplasmic proteins (Jensen, Hansen, Venugopal & Bárány, 1996).
  • Advances in Protecting Groups for Glucosamine: Research on robust N-protecting groups for glucosamine (2-amino-2-deoxy-D-glucose) is crucial for glycosylation strategies, which is significant in the synthesis of various natural products (Aly & El Ashry, 2016).

Biological and Medical Research

  • Endotoxin Response Inhibition: A derivative of 2-amino-2-deoxy-alpha-D-glucopyranose was used in the development of a novel Toll-Like Receptor 4-directed endotoxin antagonist, which showed potential in blocking toxic effects of endotoxin (Mullarkey et al., 2003).

Enzymatic Applications

  • Phosphorylase-Catalyzed Enzymatic Alpha-Glucosaminylation: The direct incorporation of a 2-amino-2-deoxy-alpha-D-glucopyranose unit into maltooligosaccharides using phosphorylase highlights the enzyme's potential in oligosaccharide synthesis (Nawaji, Izawa, Kaneko & Kadokawa, 2008).

Mechanism of Action

The precise mechanism of action for 2-amino-2-deoxy-alpha-D-glucopyranose depends on its context within biological systems. It serves as a building block for glycan biosynthesis , contributing to cell surface structures, extracellular matrix components, and signaling molecules. Furthermore, it plays a role in protein glycosylation , affecting protein folding, stability, and function .

Future Directions

Future research on 2-amino-2-deoxy-alpha-D-glucopyranose should explore its roles in specific biological pathways, its interactions with enzymes, and its potential therapeutic applications. Investigating its impact on cellular processes, such as inflammation, immune response, and cell signaling, could lead to novel drug development or therapeutic interventions .

properties

IUPAC Name

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4-,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-UKFBFLRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-GLUCOSAMINE, D-

CAS RN

6490-70-6
Record name alpha-Glucosamine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-GLUCOSAMINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3BL0640UV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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